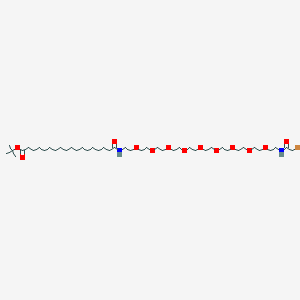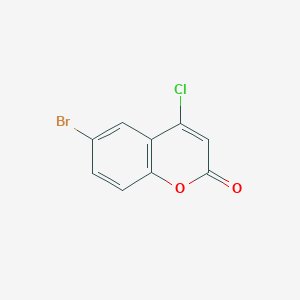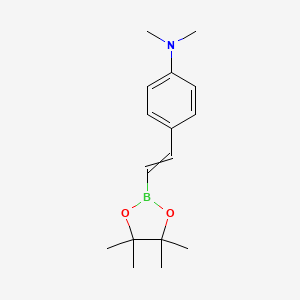
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester is a compound that serves as a polyethylene glycol (PEG) linker. It contains a bromide group and a t-butyl protected carboxyl group. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.
Carbamoylation: The ethylcarbamoyl group is introduced via carbamoylation reactions.
Protection: The carboxyl group is protected using t-butyl groups to prevent unwanted reactions during subsequent steps
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound makes it highly reactive in nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve mild to moderate temperatures and solvents like dichloromethane or tetrahydrofuran.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are employed for deprotection
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Carboxyl Compound: The deprotection reaction yields the free carboxyl compound
Wissenschaftliche Forschungsanwendungen
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to link biomolecules for various assays and studies.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: The compound finds applications in the formulation of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester involves its role as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The t-butyl protected carboxyl group can be deprotected to yield a free carboxyl group, which can further participate in chemical reactions. These properties make it a versatile tool in chemical synthesis and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
- 17-(Bromoacetamido-PEG3-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG9-ethylcarbamoyl)nonanoic t-butyl ester
Comparison:
- PEG Chain Length: The primary difference between these compounds lies in the length of the PEG chain. The PEG9 variant has a longer chain compared to PEG3 and PEG6, which can influence its solubility and reactivity.
- Functional Groups: All these compounds contain a bromide group and a t-butyl protected carboxyl group, making them suitable for similar types of reactions.
- Applications: While the core applications remain similar, the choice of PEG chain length can be tailored to specific needs in chemical synthesis and bioconjugation .
Eigenschaften
Molekularformel |
C44H85BrN2O13 |
|---|---|
Molekulargewicht |
930.1 g/mol |
IUPAC-Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
InChI |
InChI=1S/C44H85BrN2O13/c1-44(2,3)60-43(50)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-41(48)46-20-22-51-24-26-53-28-30-55-32-34-57-36-38-59-39-37-58-35-33-56-31-29-54-27-25-52-23-21-47-42(49)40-45/h4-40H2,1-3H3,(H,46,48)(H,47,49) |
InChI-Schlüssel |
NOKXBAZLIQQFMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)

![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)







